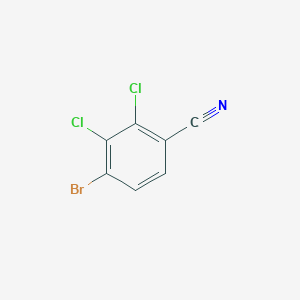

4-Bromo-2,3-dichlorobenzonitrile

Description

Significance of Aryl Nitriles in Organic Synthesis and Materials Science

Aryl nitriles, organic compounds with a nitrile group directly attached to an aromatic ring, are pivotal in organic synthesis and materials science. fiveable.me The nitrile group is a versatile functional group that can be converted into other valuable moieties such as amines, carboxylic acids, amides, and tetrazoles. researchgate.net This reactivity makes aryl nitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals like pesticides and herbicides, dyes, and pigments. researchgate.netnumberanalytics.comnbinno.com

In materials science, the polarity and rigid structure of aryl nitriles contribute to the development of high-performance polymers and liquid crystal materials. numberanalytics.comrsc.org For instance, the cyano group's strong dipole moment is advantageous in creating materials with specific electronic and optical properties. numberanalytics.com The synthesis of aryl nitriles is a well-explored area of organic chemistry, with methods including the Sandmeyer reaction, cyanation of aryl halides, and the ammoxidation of methyl aromatics. rsc.orgwikipedia.org

Structural Context of 4-Bromo-2,3-dichlorobenzonitrile within Halogenated Benzonitrile (B105546) Scaffolds

This compound belongs to the family of polyhalogenated benzonitriles. Its structure, featuring a bromine atom at the 4-position and chlorine atoms at the 2- and 3-positions of the benzonitrile framework, presents a distinct pattern of substitution. This specific arrangement of halogens creates a unique electronic environment on the aromatic ring, influencing its reactivity in chemical transformations.

The presence of multiple halogen atoms of different types (bromine and chlorine) allows for selective reactions. For example, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in certain cross-coupling reactions, enabling regioselective modifications of the molecule. This targeted reactivity is highly desirable in the synthesis of complex organic molecules. The electron-withdrawing effects of the halogens and the nitrile group make the aromatic ring susceptible to nucleophilic aromatic substitution reactions, further expanding its synthetic utility.

The physical and chemical properties of this compound are presented in the following tables.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₂BrCl₂N |

| Molecular Weight | 250.90 g/mol |

| CAS Number | 1160574-40-2 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 67-68 °C |

| Boiling Point | 142-143 °C at 10 mmHg |

| Solubility | Soluble in methanol (B129727) |

Note: Data sourced from various chemical suppliers and databases. nbinno.com

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR | Confirms the substitution pattern on the aromatic ring. |

| ¹³C NMR | Shows distinct signals for each carbon atom in the molecule. |

| IR Spectroscopy | A characteristic nitrile stretch is observed around 2230 cm⁻¹. |

Note: Spectroscopic data is crucial for the structural confirmation of the compound.

The strategic placement of the bromo and chloro substituents on the benzonitrile core makes this compound a valuable and versatile tool in the hands of synthetic chemists, enabling the construction of complex and functionally diverse molecules for a range of applications.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXVYJNPNBJMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2,3 Dichlorobenzonitrile and Analogous Halogenated Benzonitriles

Strategies for Regioselective Halogenation of Benzonitrile (B105546) Precursors

The introduction of a halogen atom at a specific position on a pre-existing benzonitrile core is a primary strategy for synthesizing halogenated benzonitriles. The success of this approach hinges on controlling the regioselectivity of the halogenation reaction, which is influenced by the electronic effects of the substituents already present on the aromatic ring.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is a fundamental method for the bromination of aromatic rings. libretexts.org For the synthesis of 4-bromo-2,3-dichlorobenzonitrile from a 2,3-dichlorobenzonitrile (B188945) precursor, the challenge lies in directing the incoming electrophile to the desired C-4 position. The nitrile (-CN) group is strongly deactivating and a meta-director, while the chlorine atoms are deactivating but ortho-, para-directing. In 2,3-dichlorobenzonitrile, the directing effects of the substituents can lead to a mixture of products.

However, by carefully selecting reagents and controlling reaction conditions, regioselective bromination can be achieved. A common approach involves using bromine (Br₂) or a source of electrophilic bromine like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). nih.gov The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the electron-deficient aromatic ring. libretexts.org

A parallel synthesis for an analogous compound, 3-bromo-2,4-dichlorobenzonitrile, involves the bromination of 2,4-dichlorobenzonitrile (B1293624). This reaction is typically performed using bromine or NBS in solvents like chloroform (B151607) or dichloromethane (B109758) at elevated temperatures (60–80°C), often with a Lewis acid or a radical initiator to enhance the rate and selectivity. A similar strategy would be applied to the bromination of 2,3-dichlorobenzonitrile, where the C-4 position is para to the C-2 chloro substituent, making it a plausible, albeit potentially competitive, site for electrophilic attack.

Table 1: Typical Conditions for Electrophilic Aromatic Bromination

| Parameter | Condition | Source(s) |

| Brominating Agent | Bromine (Br₂), N-Bromosuccinimide (NBS) | nih.gov, |

| Catalyst | Iron(III) bromide (FeBr₃), Lewis Acids | |

| Solvent | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | nih.gov, |

| Temperature | 0°C to 80°C | nih.gov, |

Directed Halogenation Approaches

To overcome the challenges of inherent substrate-controlled regioselectivity, directed halogenation strategies have been developed. These methods utilize a directing group on the substrate to guide the halogenating agent to a specific position, often via the formation of a metallacyclic intermediate.

A prominent example is the palladium-catalyzed ortho-C–H halogenation of aryl nitriles. organic-chemistry.orgacs.orgnih.gov In this approach, the cyano group itself acts as a directing group, coordinating to a palladium catalyst. This brings the catalyst into proximity with the C-H bond at the ortho position (C-2 or C-6), enabling its selective functionalization. organic-chemistry.orgacs.org The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), along with a halogen source like N-halosuccinimide (NXS, where X = Cl, Br, I). organic-chemistry.orgresearchgate.net

While this method provides excellent regioselectivity for ortho-halogenation, it is more suited for preparing isomers like 2-bromo-3,4-dichlorobenzonitrile rather than the target this compound. Nevertheless, it represents a powerful and advanced methodology for synthesizing a range of analogous halogenated benzonitriles with high precision. organic-chemistry.org The reaction is compatible with various functional groups and can be scaled up, highlighting its synthetic utility. organic-chemistry.orgacs.org

Cyanation Routes for Benzonitrile Core Construction

An alternative to halogenating a benzonitrile precursor is to construct the nitrile functionality onto a pre-halogenated aromatic scaffold. This is a widely used and versatile approach for synthesizing aryl nitriles.

Transition Metal-Mediated Cyanation of Haloarenes

The transition metal-catalyzed cross-coupling of aryl halides with a cyanide source is a cornerstone of modern organic synthesis for accessing benzonitriles. nih.gov To synthesize this compound, a suitable precursor would be a 1,2,3-trichloro-4-bromobenzene or a 1,4-dibromo-2,3-dichlorobenzene (B3070295). The more reactive halogen (typically bromine or iodine) can be selectively replaced by a cyano group.

Palladium- and nickel-based catalysts are most commonly employed for this transformation. nih.govorganic-chemistry.orgnih.gov The reaction, often referred to as a Rosenmund-von Braun or a Buchwald-Hartwig-type cyanation, involves the oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation with a cyanide source and reductive elimination of the aryl nitrile product.

A variety of cyanide sources can be used, with common examples including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govorganic-chemistry.orgorganic-chemistry.org The use of less toxic and more stable sources like K₄[Fe(CN)₆] and Zn(CN)₂ has become increasingly popular, offering safer and more reproducible protocols. nih.govorganic-chemistry.org These reactions often display broad functional group tolerance and can be performed under relatively mild conditions. organic-chemistry.org For instance, palladium-catalyzed cyanation of aryl bromides can proceed at temperatures from room temperature to 40°C in aqueous media, showcasing the method's practicality. organic-chemistry.org

Table 2: Common Reagents for Transition Metal-Mediated Cyanation

| Component | Examples | Source(s) |

| Catalyst | Pd(OAc)₂, NiBr₂(bpy) | googleapis.com, organic-chemistry.org |

| Ligand | Triphenylphosphine, dppf, Buchwald ligands | googleapis.com, organic-chemistry.org |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], KCN | organic-chemistry.org, organic-chemistry.org |

| Solvent | Dioxane, DMF, THF/Water | nih.gov, rsc.org, organic-chemistry.org |

Another important route is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide (CuCN). wikipedia.orglscollege.ac.ingeeksforgeeks.orgnih.gov To synthesize this compound via this route, one would start with 4-bromo-2,3-dichloroaniline. This method provides a powerful way to install a nitrile group, particularly when the corresponding amine is readily accessible. scienceinfo.com

Conversion of Aldehyde Derivatives to Nitriles

The conversion of an aldehyde functional group into a nitrile offers another direct route to the benzonitrile core. For the target molecule, this would involve the synthesis of 4-bromo-2,3-dichlorobenzaldehyde (B2790556) as a key intermediate, which is then converted to this compound.

The most common and reliable method for this transformation is a two-step, one-pot process involving the formation of an aldoxime followed by its dehydration. rsc.orgcollegedunia.com The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) to form the corresponding benzaldoxime. collegedunia.com The in-situ generated oxime is then dehydrated using a variety of reagents to yield the nitrile. rsc.org

Common dehydrating agents include acetic anhydride, phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and various modern catalytic systems. collegedunia.com Recent advancements have focused on developing greener and more efficient catalysts, such as ferrous sulfate (B86663) or ionic liquids, which can promote the reaction under mild conditions and simplify product isolation. rsc.orgscribd.com This method is broadly applicable to a wide range of aromatic and heterocyclic aldehydes. researchgate.net

Ammoxidation Processes for Halogenated Toluenes

Ammoxidation is a powerful industrial process for the large-scale synthesis of aromatic nitriles directly from the corresponding methylarenes (toluenes). google.com This reaction involves the catalytic oxidation of the methyl group in the presence of ammonia (B1221849) (NH₃) and oxygen (O₂), typically from air. nih.gov To produce this compound, the starting material would be 4-bromo-2,3-dichlorotoluene.

The process is a vapor-phase reaction carried out at high temperatures (typically 300-500°C) over a heterogeneous catalyst. google.com The catalysts are usually complex mixed metal oxides, with vanadium-based catalysts, often promoted with other metals like chromium, molybdenum, or cobalt on a support like alumina (B75360) or titania, being particularly common. google.com

The reaction mechanism is thought to proceed through the initial oxidation of the methyl group to an aldehyde, which then condenses with ammonia to form an imine. Subsequent dehydrogenation of the imine yields the final nitrile product. nih.gov A major challenge in ammoxidation is preventing over-oxidation of the aromatic ring to carbon oxides. However, modern catalysts, sometimes fabricated as clusters within zeolite pores, can achieve high selectivity (up to 99%) for the desired nitrile, even with halogenated substrates. google.com The ammoxidation of various chlorotoluenes has been shown to be an effective route to chlorobenzonitriles, and this technology is directly applicable to bromo-chloro-substituted toluenes.

Multi-Step Synthesis of Highly Substituted Benzonitrile Derivatives

The synthesis of highly substituted benzonitriles like this compound often requires multi-step sequences to precisely install the desired functional groups onto the aromatic ring. Two prominent and versatile methods for introducing the essential nitrile group are the Sandmeyer reaction and transition-metal-catalyzed cyanation.

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable pathway to convert aryl amines into a wide array of functional groups, including nitriles. nih.gov The process begins with the diazotization of a primary aromatic amine, converting the amino group into a diazonium salt, which is an excellent leaving group (N₂). byjus.commasterorganicchemistry.com This intermediate is then treated with a copper(I) cyanide (CuCN) salt, which facilitates the substitution of the diazonium group with a cyanide group, yielding the desired benzonitrile. masterorganicchemistry.comwikipedia.org This reaction is particularly valuable for synthesizing benzonitriles that are not easily accessible through other means. wikipedia.org The mechanism is believed to proceed through a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the copper(II) cyanide to form the final product and regenerate the copper(I) catalyst. byjus.comwikipedia.org

A general procedure for synthesizing a brominated and chlorinated benzonitrile via the Sandmeyer reaction involves dissolving the corresponding aniline (B41778) (e.g., 4-amino-2-chlorobenzonitrile) in concentrated hydrochloric acid, cooling the solution, and adding sodium nitrite (B80452) to form the diazonium salt. chemicalbook.com This solution is then added to a mixture of copper(I) bromide and hydrochloric acid to execute the substitution. chemicalbook.com

Another powerful technique is the palladium-catalyzed cyanation of aryl halides . This cross-coupling reaction has become one of the most popular methods for preparing substituted aromatic nitriles due to its efficiency and broad substrate scope. rsc.org The reaction typically involves an aryl halide (chloride, bromide, or iodide), a cyanide source, and a palladium catalyst with appropriate ligands. rsc.orgresearchgate.net The reactivity of the aryl halide generally follows the order I > Br > Cl, which is inversely related to the carbon-halogen bond strength. rsc.org A variety of cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). rsc.orgresearchgate.net More recently, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has been introduced as a less toxic and operationally safer alternative. nih.govnih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source (or direct cyanation), and finally, reductive elimination to yield the benzonitrile product and regenerate the Pd(0) catalyst. nih.gov These reactions often display high functional group tolerance, proceeding under milder conditions than traditional methods like the Rosenmund-von Braun reaction. nih.gov

| Method | Starting Material | Key Reagents | General Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Sandmeyer Reaction | Aryl Amine | NaNO₂, Acid (e.g., HCl), CuCN or CuBr | Low temperatures (0-5 °C) for diazotization, then warming | Utilizes readily available anilines; good for specific substitution patterns. | nih.govbyjus.comwikipedia.orgchemicalbook.com |

| Palladium-Catalyzed Cyanation | Aryl Halide (Cl, Br, I) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, Cyanide Source (e.g., KCN, Zn(CN)₂, K₄[Fe(CN)₆]) | Inert atmosphere, various organic solvents (e.g., dioxane, DMF) | Broad substrate scope, high functional group tolerance, milder conditions. | rsc.orgnih.govnih.gov |

| Ammoxidation | Substituted Toluene | Ammonia, Oxygen/Air, Metal Oxide Catalyst | High-temperature gas phase | Economical for industrial-scale production. | youtube.com |

Halogen Exchange Reactions in Benzonitrile Chemistry

Halogen exchange reactions, particularly the Finkelstein reaction, are fundamental transformations in organic synthesis. wikipedia.orgbyjus.com The classic Finkelstein reaction involves the conversion of an alkyl chloride or bromide into an alkyl iodide using sodium iodide in acetone, driven by the precipitation of the less soluble sodium chloride or bromide. wikipedia.orgbyjus.com However, applying this SN2-type reaction directly to aryl halides is challenging because the carbon-halogen bond of an sp²-hybridized carbon is stronger, and the geometry is unfavorable for backside attack.

Consequently, the aromatic Finkelstein reaction , the exchange of one halogen for another on an aromatic ring, requires catalysis. wikipedia.org Transition metals, such as copper and nickel, have been shown to effectively catalyze this transformation. wikipedia.orgjk-sci.com Copper(I) iodide, often used in combination with diamine ligands, is a common catalyst for converting aryl bromides and chlorides to the more reactive aryl iodides. wikipedia.orgnih.gov This is particularly useful as aryl iodides are often better substrates in subsequent cross-coupling reactions. nih.gov Nickel complexes have also been extensively investigated and were among the first catalysts used for aromatic Finkelstein reactions. nih.gov

These reactions typically proceed through a catalytic cycle that may involve oxidative addition of the aryl halide to the metal center, followed by halide exchange and reductive elimination. For instance, in a nickel-catalyzed system, an aryl bromide might first react with the nickel catalyst, after which a halide exchange with a salt (e.g., NaI) occurs, followed by the release of the new aryl iodide.

The ability to perform halogen exchange on a pre-functionalized ring like a benzonitrile derivative provides a powerful tool for synthetic chemists. It allows for the strategic modification of a molecule to tune its reactivity for subsequent steps. For example, an aryl bromide on a dichlorobenzonitrile core could be converted to an aryl iodide to facilitate a more efficient Suzuki or Heck coupling reaction at that specific position.

| Catalyst System | Substrate | Halogen Exchange | Key Features | Reference |

|---|---|---|---|---|

| Copper(I) Iodide / Diamine Ligand | Aryl Chlorides, Aryl Bromides | Cl/Br → I | One of the most common and well-established methods. | wikipedia.orgjk-sci.com |

| Nickel Bromide / Tri-n-butylphosphine | Aryl Chlorides, Aryl Bromides | Cl/Br → I | Effective alternative catalytic system. | wikipedia.org |

| Photo-Induced, Metal-Free | Aryl Halides | Br → I | Avoids transition metal catalysts, proceeding via radical mechanisms. | jk-sci.com |

Green Chemistry Principles Applied to Halogenated Benzonitrile Synthesis

The synthesis of complex molecules like halogenated benzonitriles is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgwjpmr.com

Key green chemistry principles relevant to halogenated benzonitrile synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. ebin.pub This involves choosing reactions with high yields and selectivity to avoid the formation of byproducts that require disposal.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like palladium-catalyzed cyanation can have high atom economy, especially when compared to classical methods that use stoichiometric reagents and generate significant salt waste.

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions use volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. ebin.pub For example, palladium-catalyzed cyanation reactions have been successfully performed in water or mixtures of organic solvents and water. nih.govnih.gov A novel approach for benzonitrile synthesis utilizes a recyclable acidic ionic liquid that acts as both catalyst and solvent, allowing for easy separation and reuse. rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. wjpmr.com The shift from stoichiometric copper cyanide in the Rosenmund-von Braun reaction to catalytic palladium systems for cyanation is a prime example of this principle in action. nih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because it requires additional reagents and generates waste. acs.org Developing selective catalysts that can react with a specific site on a complex molecule without affecting other functional groups is a key strategy to avoid the need for protection-deprotection steps. acs.org

Applying these principles to the synthesis of this compound could involve choosing a palladium-catalyzed cyanation of a corresponding 1,4-dibromo-2,3-dichlorobenzene precursor using a non-toxic cyanide source like K₄[Fe(CN)₆] in a recyclable solvent system. This approach would offer high atom economy, reduce the use of hazardous materials, and leverage the efficiency of catalysis.

| Green Principle | Traditional Approach | Greener Alternative | Benefit | Reference |

|---|---|---|---|---|

| Safer Reagents | Toxic cyanide salts (e.g., KCN, NaCN) | Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Significantly lower toxicity and safer handling. | nih.govnih.gov |

| Safer Solvents | Anhydrous, volatile organic solvents (e.g., DMF, NMP) | Water or recyclable ionic liquids | Reduced environmental impact, improved safety, potential for recycling. | nih.govrsc.org |

| Catalysis vs. Stoichiometric | Stoichiometric CuCN (Rosenmund-von Braun) | Catalytic Pd or Ni systems | Reduced metal waste, milder reaction conditions, higher efficiency. | rsc.orgnih.gov |

| Waste Prevention | Reactions with significant byproduct formation | High-yield, high-selectivity reactions (e.g., optimized cross-coupling) | Minimizes chemical waste and subsequent disposal costs. | ebin.pub |

Mechanistic Insights into Chemical Reactivity and Transformations of 4 Bromo 2,3 Dichlorobenzonitrile Derivatives

Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

The benzene ring of 4-bromo-2,3-dichlorobenzonitrile is electron-deficient due to the inductive and resonance effects of the nitrile and halogen substituents. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a potent nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms.

The regioselectivity of these substitution reactions is a critical aspect. The positions ortho and para to the strongly electron-withdrawing nitrile group are the most activated towards nucleophilic attack. In the case of this compound, the chlorine atoms at positions 2 and 3, and the bromine atom at position 4 are all potential leaving groups. The relative reactivity of these positions depends on a combination of electronic and steric factors. Generally, halogens at positions activated by an electron-withdrawing group are more susceptible to substitution. nih.govyoutube.com For instance, in related dihalogenated N-heteroarenes, halides adjacent to nitrogen are typically more reactive in palladium-catalyzed cross-couplings. nsf.gov However, the specific conditions, including the nature of the nucleophile, solvent, and temperature, can influence which halogen is preferentially displaced. walisongo.ac.idmdpi.com

Common nucleophiles used in SNAr reactions with halogenated benzonitriles include alkoxides, thiolates, and amines. These reactions are fundamental in modifying the structure of the benzonitrile (B105546) core, allowing for the introduction of a wide array of functional groups and the synthesis of diverse derivatives.

Exploitation of the Nitrile Group in Organic Transformations

The nitrile (-C≡N) group of this compound is a versatile functional handle that can be transformed into various other functionalities. Its strong electron-withdrawing character also plays a crucial role in activating the benzene ring for other reactions.

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation is a common strategy for introducing a carboxyl group onto an aromatic ring.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to aminomethyl-substituted benzene derivatives.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form, after hydrolysis, ketones. This allows for the formation of a new carbon-carbon bond at the nitrile carbon.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic systems. For example, it can react with adjacent functional groups on the benzene ring or with external reagents to construct various nitrogen-containing heterocycles.

Organometallic Reactions and Their Impact on Regioselectivity and Functionalization

Organometallic chemistry offers powerful tools for the selective functionalization of halogenated aromatic compounds like this compound. Grignard reagent formation and palladium-catalyzed cross-coupling reactions are particularly significant in this context.

Grignard Reagent Formation and Subsequent Reactivity

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. adichemistry.commnstate.edu In this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond suggests that the Grignard reagent would preferentially form at the 4-position, yielding 4-(magnesiobromo)-2,3-dichlorobenzonitrile. This is because the order of reactivity for Grignard reagent formation is generally I > Br > Cl > F. adichemistry.com The formation of the Grignard reagent must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards water. wisc.edulibretexts.org

The resulting Grignard reagent is a potent nucleophile and a strong base. It can react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a wide range of substituents at the 4-position of the benzonitrile ring. wisc.edu For example, reaction with carbon dioxide followed by an acidic workup would yield 4-carboxy-2,3-dichlorobenzonitrile.

It is important to note that the presence of the nitrile group can be a complicating factor, as Grignard reagents can also add to nitriles. Careful control of reaction conditions is often necessary to achieve the desired regioselectivity.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions typically involve the reaction of an organohalide with an organometallic coupling partner in the presence of a palladium catalyst and a base.

For this compound, the C-Br bond is generally more reactive than the C-Cl bonds in these cross-coupling reactions. nsf.gov This difference in reactivity allows for selective functionalization at the 4-position. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to primarily yield a 4-aryl-2,3-dichlorobenzonitrile derivative. researchgate.netnih.gov

The choice of ligand on the palladium catalyst can significantly influence the regioselectivity and efficiency of the cross-coupling reaction. nsf.gov Sterically hindered ligands, for example, can sometimes reverse the expected site selectivity. The reaction conditions, including the choice of catalyst, base, and solvent, must be carefully optimized for each specific transformation. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Product |

| Suzuki-Miyaura | Organoboron Reagent | Biaryl or Alkylated Arene |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkene | Aryl Alkene |

| Buchwald-Hartwig | Amine or Alcohol | Aryl Amine or Aryl Ether |

| Stille | Organotin Reagent | Biaryl or Vinylated Arene |

Redox Chemistry and Oxidation Pathways of Benzonitrile Derivatives

The redox chemistry of this compound and its derivatives is influenced by both the aromatic ring and the nitrile group. The electron-deficient nature of the ring makes it less susceptible to oxidation compared to electron-rich aromatics. However, the nitrile group can undergo redox transformations.

Oxidation of the nitrile group itself is not a common transformation under standard conditions. More typically, functional groups introduced through the reactions described above can be oxidized. For instance, if the nitrile is reduced to a primary amine, this amine can be subsequently oxidized.

Reduction of the benzonitrile ring can occur under certain conditions, though it generally requires harsh reagents or electrochemical methods. The primary reduction product of the nitrile group is the corresponding primary amine, as mentioned earlier.

Cyclization Reactions for the Formation of Complex Heterocyclic Systems

This compound derivatives are valuable precursors for the synthesis of complex heterocyclic systems. The nitrile group and the halogen substituents can all participate in cyclization reactions.

For example, a nucleophilic substitution at one of the chlorine atoms followed by an intramolecular reaction involving the nitrile group can lead to the formation of fused heterocyclic rings. If a nucleophile with a second reactive site is used, an intermolecular reaction followed by an intramolecular cyclization can provide a pathway to various heterocyclic structures.

The Bergman cyclization is a well-known reaction of enediynes that proceeds through a p-benzyne biradical intermediate. ambeed.com While not directly applicable to this compound itself, derivatives containing an enediyne moiety could potentially undergo such cyclizations to form highly complex aromatic systems. The strategic placement of the nitrile and halogen groups can be used to direct these cyclization pathways and generate novel molecular architectures.

Studies on Intermolecular Interactions and Reaction Pathways

The reactivity and solid-state structure of this compound are governed by a combination of intermolecular forces and the electronic effects of its substituent groups. The interplay of the nitrile functionality with the bromine and chlorine atoms on the benzene ring dictates its behavior in chemical transformations.

Intermolecular Interactions:

In the solid state, halogenated benzonitriles are known to exhibit a variety of intermolecular interactions that influence their crystal packing. ias.ac.in For this compound, the key interactions would include:

Halogen Bonding: The electron-withdrawing nature of the nitrile group and the chlorine atoms can create a region of positive electrostatic potential (a σ-hole) on the bromine atom, allowing it to act as a halogen bond donor. nih.govoup.com This interaction, where the bromine atom interacts with an electron-rich atom of a neighboring molecule (such as the nitrogen of the nitrile group), can be a significant force in the crystal lattice. nih.gov Studies on other halogenated molecules have shown that these interactions can be highly directional and contribute significantly to the stability of the crystal structure. nih.gov

π-π Stacking: The aromatic rings of this compound molecules can stack on top of each other, an interaction driven by the dispersion forces between the delocalized π-electron systems. The presence of multiple halogen substituents can influence the geometry and strength of this stacking.

Cyano-Halogen Interactions: Research on 4-halobenzonitriles has highlighted the importance of interactions between the nitrile group and halogen atoms in determining crystal structures. acs.org These can involve the nitrogen atom of the nitrile group acting as a weak Lewis base towards a halogen atom of an adjacent molecule.

Computational and spectroscopic studies on the related molecule, 4-Bromo-3-methylbenzonitrile, provide insights into the vibrational modes and electronic distribution which underpin these interactions. orientjchem.orgresearchgate.net Density Functional Theory (DFT) calculations on such molecules can elucidate the molecular electrostatic potential, indicating regions of positive and negative charge that are prone to intermolecular interactions. researchgate.net

Reaction Pathways:

The chemical reactivity of this compound is primarily characterized by the susceptibility of the aromatic ring to nucleophilic substitution and the potential for the bromo-substituent to participate in cross-coupling reactions. The strong electron-withdrawing effects of the two chlorine atoms and the nitrile group make the aromatic ring electron-deficient and thus activated towards attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): This is a principal reaction pathway for highly halogenated and electron-deficient aromatic compounds. Nucleophiles can attack the carbon atom bearing a halogen, leading to the displacement of the halide ion. The rate of this reaction is enhanced by the presence of multiple electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). For this compound, a nucleophile could potentially substitute one of the chlorine atoms or the bromine atom. The relative reactivity of the halogen leaving groups would depend on a combination of factors including the strength of the carbon-halogen bond and the stability of the resulting intermediate.

Cross-Coupling Reactions: The bromine atom in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds. For instance, in a Suzuki coupling, this compound could be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a more complex derivative. The synthesis of various polychlorinated biphenyls (PCBs) has been successfully achieved using Suzuki coupling reactions with bromochlorobenzenes as starting materials. nih.gov A patent for the synthesis of androgen receptor antagonists describes a Suzuki reaction involving 4-bromo-2-chlorobenzonitrile (B136228) with a pyrazole-boronic acid pinacol (B44631) ester. googleapis.com

The table below summarizes the expected reactivity of this compound based on the behavior of analogous compounds.

| Reaction Type | Reagents | Expected Product Type | Supporting Evidence from Analogous Compounds |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Substitution of a halogen atom | Reactivity of polychlorinated benzonitriles and other electron-deficient aromatics. |

| Suzuki Coupling | Organoboronic acids, Pd catalyst, Base | Formation of a new C-C bond at the C-Br position | Synthesis of PCBs from bromochlorobenzenes. nih.gov Use of 4-bromo-2-chlorobenzonitrile in pharmaceutical synthesis. googleapis.com |

| Stille Coupling | Organostannanes, Pd catalyst | Formation of a new C-C bond at the C-Br position | General reactivity of aryl bromides in Stille reactions. |

It is important to note that while these pathways are predicted based on established chemical principles and studies of similar molecules, detailed experimental investigation of this compound is required to fully elucidate the kinetics and mechanisms of its specific transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,3 Dichlorobenzonitrile and Analogues

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its behavior in the solid state.

For 4-Bromo-2,3-dichlorobenzonitrile, such an analysis would definitively confirm the substitution pattern on the benzene (B151609) ring and provide precise measurements of the C-Br, C-Cl, C-C, and C≡N bond lengths and the torsional angles between the substituents and the aromatic ring. Furthermore, it would reveal the nature of intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are indispensable for identifying functional groups and providing a detailed fingerprint of the molecule's dynamic framework.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups and vibrational modes.

For this compound, the FT-IR spectrum is expected to be dominated by several key absorptions. The most characteristic feature of benzonitriles is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the region of 2240-2220 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which can provide further structural information.

The presence of halogen atoms also gives rise to characteristic absorptions. The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ range, while the C-Br stretching vibration is expected at lower wavenumbers, generally below 600 cm⁻¹. A comprehensive analysis of the FT-IR spectrum of related compounds, such as 2,4-dichlorobenzonitrile (B1293624) and 4-bromobenzonitrile (B114466), supports these assignments. nist.govnih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | C-H | 3100 - 3000 | Medium to Weak |

| Nitrile Stretch | C≡N | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | C=C | 1600 - 1450 | Medium to Weak |

| C-Cl Stretch | C-Cl | 800 - 600 | Strong |

| C-Br Stretch | C-Br | < 600 | Strong |

Note: The exact positions of the bands can be influenced by the electronic effects of the substituents and the physical state of the sample.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. Therefore, non-polar or symmetric vibrations are often more prominent in Raman spectra.

In the Raman spectrum of this compound, the C≡N stretch is also expected to be a strong and characteristic band. The symmetric breathing modes of the aromatic ring, which are often weak in the IR spectrum, typically show strong intensity in the Raman spectrum. The C-Cl and C-Br stretching vibrations are also observable in the Raman spectrum and can help to confirm the assignments made from the FT-IR data. Studies on analogues like 2,4-dichlorobenzonitrile have utilized Raman spectroscopy in conjunction with FT-IR for a complete vibrational analysis. nih.gov

Table 2: Key Raman Shifts for Halogenated Benzonitrile (B105546) Analogues

| Compound | C≡N Stretch (cm⁻¹) | Aromatic Ring Modes (cm⁻¹) |

| 2,4-Dichlorobenzonitrile | ~2230 | ~1600, ~1280, ~1150 |

| 4-Bromo-3-methylbenzonitrile | ~2231 | ~1580, ~1250, ~1040 |

Data compiled from related literature. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of protons in a molecule. In this compound, there are two protons on the aromatic ring. Their chemical shifts and coupling patterns are highly informative.

The electron-withdrawing nature of the nitrile and halogen substituents will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ 7.26 ppm). The two protons are in different chemical environments and are expected to appear as two distinct signals. These signals will likely be doublets due to coupling with each other. The magnitude of the coupling constant (J-value) will be characteristic of their relative positions on the ring. For a related isomer, 3-Bromo-2,4-dichlorobenzonitrile, the presence of two distinct aromatic proton signals has been noted.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 7.6 | Doublet | ~8-9 |

| H-6 | 7.5 - 7.3 | Doublet | ~8-9 |

Note: Predicted values are based on the analysis of substituted benzonitrile analogues. The exact chemical shifts will depend on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic region of the spectrum will show six signals corresponding to the six carbons of the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbons bearing the halogen atoms (C-2, C-3, and C-4) will have their chemical shifts significantly affected by the electronegativity and heavy atom effects of the halogens. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The carbon atom attached to the nitrile group (C-1) will also have a characteristic chemical shift. Analysis of the ¹³C NMR spectrum of 3-Bromo-2,4-dichlorobenzonitrile provides a valuable reference for the expected chemical shifts in the target molecule.

Table 4: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-CN (Nitrile Carbon) | 120 - 115 |

| C-1 (ipso to CN) | 115 - 110 |

| C-2, C-3, C-4 (bearing halogens) | 140 - 120 |

| C-5, C-6 (bearing hydrogens) | 135 - 125 |

Note: These are estimated ranges based on data from analogous compounds. Precise assignments would require advanced NMR techniques such as DEPT, HSQC, and HMBC.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds. rsc.orgyoutube.com Given that the ¹⁹F isotope has a natural abundance of 100% and a high gyromagnetic ratio, the technique is inherently sensitive, comparable to proton (¹H) NMR. nih.gov A key advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which can span over 800 ppm. nih.gov This broad spectral window minimizes the likelihood of signal overlap, even in complex molecules, making spectral interpretation more straightforward. nih.gov

For fluorinated analogues of this compound, such as a hypothetical "4-bromo-2-chloro-3-fluorobenzonitrile," ¹⁹F NMR provides unambiguous evidence of fluorine's incorporation and its precise location within the molecule. rsc.org The chemical shift (δ) of the fluorine nucleus is highly sensitive to its electronic environment. The presence of electron-withdrawing groups like chlorine, bromine, and the nitrile function on the aromatic ring significantly influences the shielding of the fluorine atom, resulting in a characteristic chemical shift.

In addition to chemical shifts, spin-spin coupling constants (J) provide valuable connectivity data. Fluorine nuclei couple not only with other fluorine atoms (J_FF) but also with neighboring protons (J_HF) and carbon-13 nuclei (J_CF). rsc.org The magnitudes of these coupling constants depend on the number of bonds separating the interacting nuclei and their spatial orientation, allowing for detailed assignment of the molecular structure. For instance, the coupling of a fluorine atom to adjacent aromatic protons can help confirm its position relative to other substituents.

To illustrate, consider the hypothetical ¹⁹F NMR data for a fluorinated analogue. The specific chemical shift would depend on the exact substitution pattern. The electron-withdrawing nature of the halogens and the nitrile group would generally lead to a downfield shift for the fluorine resonance compared to fluoro-benzene.

Hypothetical ¹⁹F NMR Data for a Fluorinated Benzonitrile Analogue

| Compound Name | Solvent | Chemical Shift (δ) ppm | Coupling Constants (Hz) |

| 4-Bromo-2-chloro-3-fluorobenzonitrile | CDCl₃ | -115.0 | d, J_HF = 8.5 Hz |

| 4-Bromo-5-fluoro-2,3-dichlorobenzonitrile | CDCl₃ | -125.0 | dd, J_HF = 9.0 Hz, J_HF = 6.0 Hz |

Note: This table contains hypothetical data for illustrative purposes.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical method used to study the electronic transitions within a molecule. shu.ac.uk When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. shu.ac.ukyoutube.com

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which are characteristic of the conjugated π-system of the benzene ring and the nitrile group. These transitions are generally high in intensity. shu.ac.uk The n → π* transitions, which are lower in energy and intensity, involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom of the nitrile group) to a π* antibonding orbital. shu.ac.ukyoutube.com

The substitution pattern on the benzonitrile core has a profound effect on its UV-Vis absorption spectrum. The presence of halogen atoms (Br, Cl) and the nitrile group (CN) act as chromophores and auxochromes that modify the energy of the electronic transitions. These substituents can cause a shift in the maximum absorption wavelength (λ_max) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), as well as changes in the molar absorptivity (ε). shu.ac.uk For instance, the extensive halogenation in this compound is expected to cause a bathochromic shift relative to unsubstituted benzonitrile due to the influence of the halogens' lone pairs on the aromatic π-system.

Analysis of the UV-Vis spectrum provides critical information about the electronic structure of the molecule. The position and intensity of absorption bands can be correlated with the nature of the chromophores present and the extent of conjugation. While emission spectroscopy (fluorescence) can also provide insights, it is observed less commonly for such halogenated aromatic nitriles, as heavy atoms like bromine can promote non-radiative decay pathways, quenching fluorescence.

Typical UV-Vis Absorption Data for Substituted Benzonitriles

| Compound Name | Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

| Benzonitrile | Ethanol | 224, 271 | 13,000, 1,000 | π → π |

| 4-Chlorobenzonitrile | Ethanol | 235, 280 | 15,800, 1,400 | π → π |

| 4-Bromobenzonitrile | Ethanol | 242, 282 | 17,000, 1,500 | π → π* |

Note: This table contains representative literature values to illustrate substituent effects.

Computational Chemistry and Theoretical Studies on 4 Bromo 2,3 Dichlorobenzonitrile

Density Functional Theory (DFT) for Ground State Electronic and Geometric Properties

Density Functional Theory has become a principal tool for investigating the electronic structure of molecules. DFT calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. This approach allows for the detailed examination of the molecule's properties in its ground state, which represents its most stable form.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For 4-Bromo-2,3-dichlorobenzonitrile, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Given the relatively rigid structure of the benzene (B151609) ring, significant conformational variations are not expected. However, minor torsions of the nitrile group relative to the plane of the ring can be assessed. The optimized structure would confirm the planarity of the benzene ring with the attached chlorine and bromine atoms, and the linear geometry of the cyano group.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | Value | C-C-Br | Value |

| C-Cl (ortho) | Value | C-C-Cl (ortho) | Value |

| C-Cl (meta) | Value | C-C-Cl (meta) | Value |

| C-C (ring) | Average Value | C-C-C (ring) | Average Value |

| C-CN | Value | C-C-CN | Value |

| C≡N | Value | C-C≡N | Value |

Note: The values in this table are illustrative and would be determined from DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Simulations

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion. The results of these calculations are crucial for several reasons:

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Spectroscopic Simulation: The calculated frequencies and their intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental spectra, aiding in the assignment of observed spectral bands to specific vibrational modes. For instance, the characteristic stretching frequency of the nitrile (C≡N) group is expected to appear in a specific region of the IR spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N stretch | ~2230 |

| C-Br stretch | Value |

| C-Cl stretch | Value |

| Aromatic C-H stretch | Value |

| Aromatic ring vibrations | Multiple Values |

Note: The values in this table are illustrative and would be determined from DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Structure

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the benzene ring and the halogen atoms, while the LUMO is likely to be distributed over the benzonitrile (B105546) moiety, particularly the antibonding π* orbitals of the ring and cyano group.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be determined from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Insights

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to denote different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the cyano group and the halogen atoms due to their high electronegativity. nih.gov

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These areas are typically found around the hydrogen atoms of the benzene ring. nih.gov

Green: Denotes regions of neutral potential.

The MEP map provides a clear and intuitive picture of the molecule's reactivity landscape. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de This method allows for the investigation of:

Hybridization: It determines the hybridization of the atomic orbitals that form the chemical bonds.

Charge Delocalization: NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. These interactions, often referred to as hyperconjugation, are a key factor in molecular stability. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. conicet.gov.ar

For this compound, significant delocalization is expected from the lone pairs of the halogen atoms and the π-system of the benzene ring into the antibonding orbitals of the ring and the nitrile group.

Table 4: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (Br) | π(C-C) | Value |

| LP (Cl) | π(C-C) | Value |

| π (C-C) | π(C-C) | Value |

| π (C-C) | π(C≡N) | Value |

Note: LP denotes a lone pair. The values in this table are illustrative and would be determined from NBO calculations.

Prediction and Evaluation of Thermodynamic Parameters

DFT calculations can also be used to predict various thermodynamic properties of a molecule at different temperatures. These properties are derived from the calculated vibrational frequencies and are essential for understanding the molecule's behavior under different conditions. Key thermodynamic parameters that can be calculated include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These calculations are valuable for predicting reaction energies, equilibria, and thermal stability. nih.gov

Table 5: Predicted Thermodynamic Parameters for this compound at Standard Conditions (Illustrative)

| Parameter | Value |

| Enthalpy (kcal/mol) | Value |

| Entropy (cal/mol·K) | Value |

| Gibbs Free Energy (kcal/mol) | Value |

| Heat Capacity (cal/mol·K) | Value |

Note: The values in this table are illustrative and would be determined from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for investigating the electronic excited states of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying medium to large-sized organic molecules. The application of TD-DFT would allow for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry. These calculations are fundamental for interpreting UV-visible absorption spectra.

For a molecule like this compound, TD-DFT calculations would identify the nature of electronic transitions, such as n → π* or π → π* transitions, and the orbitals involved. The results, including excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the character of the transitions (e.g., charge-transfer character), would be detailed. Different functionals, such as B3LYP or CAM-B3LYP, may be employed to assess their performance, as the choice of functional can significantly impact the accuracy of predictions, especially for states with charge-transfer character.

Table 1: Hypothetical TD-DFT Data for this compound

This table illustrates the type of data that would be generated from a TD-DFT analysis. The values are purely illustrative and not based on actual experimental or computational results.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.85 | 322 | 0.005 | HOMO -> LUMO |

| S2 | 4.21 | 294 | 0.150 | HOMO-1 -> LUMO |

| S3 | 4.55 | 272 | 0.080 | HOMO -> LUMO+1 |

Note: Data is for illustrative purposes only.

Theoretical Investigation of Nonlinear Optical (NLO) Properties and Molecular Polarizability

Theoretical calculations are essential for predicting the Nonlinear Optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ). Density Functional Theory (DFT) is a common method for computing these properties.

The investigation would involve optimizing the molecular geometry of this compound and then calculating the static and frequency-dependent polarizability and hyperpolarizability tensors. The average polarizability (<α>) and the first hyperpolarizability (β₀) are key parameters that quantify the NLO response. The magnitude of these values is influenced by the molecular structure, the presence of donor-acceptor groups, and intramolecular charge transfer (ICT). For benzonitrile derivatives, substitutions on the benzene ring can significantly modulate the NLO properties.

Table 2: Illustrative Theoretical NLO Properties of this compound

This interactive table presents a hypothetical set of calculated NLO properties.

| Property | Symbol | Value (a.u.) |

| Dipole Moment | µ | 3.5 D |

| Average Polarizability | <α> | 120 |

| First Hyperpolarizability | β₀ | 250 |

| Second Hyperpolarizability | γ | 15000 |

Note: Data is for illustrative purposes only.

Solvent Effects Modeling in Computational Analyses

The properties and behavior of molecules can be significantly influenced by their environment, particularly in solution. Computational models can account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous dielectric medium.

By incorporating a solvent model like PCM into DFT and TD-DFT calculations, it is possible to study how the solvent environment affects the molecular geometry, electronic spectra, and NLO properties of this compound. Solvation can alter the energies of molecular orbitals and excited states, often leading to a shift (either a red or blue shift) in the absorption maxima compared to the gas phase. Similarly, the polarizability and hyperpolarizability of a molecule can be enhanced in a polar solvent. Analyzing these effects is crucial for comparing theoretical predictions with experimental data, which are typically obtained in solution.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently a significant lack of specific, in-depth research data for the chemical compound This compound (CAS No. 1160574-42-4).

While this compound is listed in chemical catalogs, indicating its existence and commercial availability bldpharm.comscribd.com, dedicated studies detailing its synthetic utility, role in coordination chemistry, or application in functional materials are not present in the public domain.

Research into related substituted benzonitriles is extensive. For instance, studies on various fluorinated, methylated, and other halogenated benzonitriles have explored their C-CN bond activation with transition metals like nickel, providing insights into how substituent positions (ortho, meta, para) influence reactivity through steric and electronic effects. utexas.eduacs.orgacs.orgutrgv.edu This body of work underscores the general importance of substituted benzonitriles as ligands and precursors in catalysis and materials science. chemrxiv.org

However, without specific experimental data or theoretical studies on this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. Constructing such an article would require extrapolation from related compounds, which would be speculative and not meet the required standards of scientific accuracy.

Therefore, the following sections of the requested article cannot be completed due to the absence of specific research findings for this compound:

Synthetic Utility and Advanced Applications of 4 Bromo 2,3 Dichlorobenzonitrile in Complex Molecular Construction

Fundamental Contributions to the Development of Functional Materials from a Chemical Perspective

Further research and publication in the scientific community are needed to elucidate the specific properties and applications of this particular compound.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton splitting and carbon chemical shifts for Br/Cl positions). For example, deshielded protons adjacent to electron-withdrawing groups (nitrile, halogens) appear downfield (δ 7.5–8.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry validates molecular ion peaks ([M+H]⁺ at m/z 215–217 for isotopic Cl/Br patterns) .

- X-ray Crystallography : Resolves crystallographic packing and bond angles, critical for confirming regiochemistry in polyhalogenated analogs .

How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced

The ortho/para-directing effects of Cl/Br substituents and the electron-withdrawing nitrile group dictate reactivity. In Suzuki-Miyaura couplings, the bromine at the 4-position undergoes preferential oxidative addition with Pd(0) catalysts, while steric hindrance from adjacent chlorines may slow transmetallation. Computational studies (DFT) suggest that the nitrile group lowers the LUMO energy, enhancing electrophilicity at the bromine site. Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and aryl boronic acids in toluene/water at 80°C .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine crystalline particles (R20/21/22 risks).

- Spill Management : Neutralize with activated carbon; avoid aqueous rinses to prevent halogenated byproduct formation.

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

How can computational modeling predict regioselectivity in derivatization reactions of this compound?

Advanced

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitrile-bearing carbon exhibits high electrophilicity (f⁻ ~0.15), while the bromine site has a lower activation barrier for substitution. Molecular dynamics simulations (e.g., Gaussian 16) model solvation effects, showing polar aprotic solvents (DMF) stabilize transition states in SNAr reactions. Validation via Hammett plots correlates substituent σ values with reaction rates .

What contradictions exist in reported melting points or spectral data for halogenated benzonitriles, and how should they be addressed?

Advanced

Discrepancies in melting points (e.g., 67–68°C vs. 70–72°C for analogs) may arise from polymorphic forms or impurity profiles. Use differential scanning calorimetry (DSC) to identify phase transitions. Conflicting NMR shifts can result from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration-dependent aggregation. Cross-validate with high-resolution MS and IR spectroscopy (C≡N stretch ~2230 cm⁻¹) .

How is this compound utilized in medicinal chemistry for scaffold diversification?

Advanced

The nitrile group serves as a hydrogen bond acceptor in kinase inhibitors, while halogens enable late-stage functionalization. For example, it is a precursor to pyrimidine derivatives (e.g., 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile) via nucleophilic aromatic substitution with aminopyrimidines. Biological screening (e.g., IC₅₀ assays) evaluates antiproliferative activity against cancer cell lines .

What strategies mitigate competing side reactions during halogen exchange (Finkelstein) in benzonitrile derivatives?

Q. Advanced

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce SN2 competition.

- Catalytic Systems : CuI/1,10-phenanthroline accelerates bromide-to-iodide exchange at the 4-position.

- Temperature Control : Sub-zero conditions (−20°C) suppress nitrile hydrolysis to carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.